REACTION_CXSMILES
|
[C:1]1([NH:7][C:8](=S)[NH:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15].NNC(N)=S>C(O)C>[CH3:21][C:19]1[NH:10][N:9]=[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]
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Name
|
|
Quantity
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16.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC(NN)=S
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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16.5 g
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Type
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reactant
|
Smiles
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ClC(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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NNC(=S)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture stirred for 1 hr at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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to dissolve the reaction mixture
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Type
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CUSTOM
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Details
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a reddish-brown solid precipitated
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Type
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ADDITION
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Details
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Alcoholic hydrogen chloride (2N, 50 mL) was added
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 1.0 hr
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered while hot and the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
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The solid residue was triturated in cold absolute ethanol
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Type
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FILTRATION
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Details
|
a red solid collected by filtration
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Type
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TEMPERATURE
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Details
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The solid was warmed in 2N hydrochloric acid (100 mL)
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Type
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CUSTOM
|
Details
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the suspended sulfur removed by filtration
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Type
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CUSTOM
|
Details
|
An orange-red solid precipitated from the filtrate
|
Type
|
FILTRATION
|
Details
|
was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried for ~16 hr (14.6 g, mp 160°-40° C.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from benzene
|
Type
|
WAIT
|
Details
|
left 10.5 g of product, mp 165°-6° C
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=NN1)NC1=CC=CC=C1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |